Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 863679-83-8) is a bicyclic heterocyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 4-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₂₀BrNO₂, with a molecular weight of 338.25 g/mol (exact mass: 337.1065) . The bromophenyl moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-12-8-16(12,10-18)11-4-6-13(17)7-5-11/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQMCSFUXGBWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700564 | |
| Record name | tert-Butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863679-83-8 | |
| Record name | tert-Butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical methods, providing access to the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H20BrNO2
- Molecular Weight : 338.24 g/mol
- CAS Number : 53432548
- Structure : The compound features a bicyclic structure, which is significant for its biological activity.
Modulation of Dopamine Receptors
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been studied for its ability to modulate dopamine D3 receptors, which are implicated in various neurological disorders, including schizophrenia and addiction. Research indicates that derivatives of azabicyclo compounds can act as selective D3 receptor antagonists, potentially offering therapeutic benefits in treating these conditions .
Antidepressant Activity
Studies have shown that compounds similar to this compound may exhibit antidepressant-like effects in animal models. This is attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique bicyclic structure allows for the creation of various derivatives that can be tailored for specific biological activities .
Use in Drug Development
The structural features of this compound make it a candidate for further modification to enhance its pharmacokinetic properties, such as solubility and bioavailability, which are critical for effective drug formulation .
Case Study 1: Antipsychotic Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of azabicyclo compounds, including this compound, and evaluated their effects on D3 receptor binding affinity. The results indicated that specific modifications could significantly enhance receptor selectivity and potency .
Case Study 2: Behavioral Studies in Rodents
A behavioral study assessed the antidepressant effects of this compound in rodents subjected to stress-induced depression models. The findings revealed that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azabicyclohexane core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Boronate Ester Derivatives
- Compound: tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 2095495-19-3 Formula: C₁₆H₂₈BNO₄ MW: 309.21 g/mol Key Difference: Replaces bromine with a boronate ester, enabling use as a Suzuki coupling partner. Application: Facilitates carbon-carbon bond formation in medicinal chemistry .
Hydroxymethyl-Substituted Analog
- Application: Useful for prodrug design or conjugation strategies .
Aminomethyl-Substituted Analog
- Compound: tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 1511379-27-3 Formula: C₁₁H₂₀N₂O₂ MW: 212.29 g/mol Key Difference: Primary amine enables further functionalization (e.g., amide coupling). Application: Intermediate for peptidomimetics or kinase inhibitors .
Substituent Position and Ring Modifications
Bromine on Bicyclo Ring
- Compound : tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Oxygen-Containing Bicyclo Ring (6-Oxa)
- Compound: tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 114214-49-2 Formula: C₁₀H₁₇NO₃ MW: 199.25 g/mol Key Difference: Oxygen atom in the bicyclo ring modifies electronic properties and stability. Application: Explored in prodrug delivery due to enhanced solubility .
Peptidomimetic Precursor
- Compound : tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)-2-cyclopropylacetamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Fluorinated Derivatives
- Compound: tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS: 2344680-51-7 Formula: C₁₃H₂₀FNO₃ MW: 257.30 g/mol Key Difference: Fluorine and formyl groups enhance metabolic stability. Application: Potential use in CNS-targeting drugs .
Research Implications
- Synthetic Utility : The bromophenyl derivative’s role in cross-coupling contrasts with boronate esters, which are coupling partners rather than substrates .
- Biological Relevance: Hydroxymethyl and aminomethyl analogs offer routes to modulate pharmacokinetics (e.g., solubility, bioavailability) .
- Structural Diversity : Fluorinated and oxygen-containing variants highlight the impact of electronic and steric modifications on drug-like properties .
Biological Activity
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique azabicyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20BrNO2, with a molar mass of 338.24 g/mol. The compound features a tert-butyl ester group and a bromophenyl substituent that contribute to its distinctive chemical properties. Its structural characteristics may facilitate interactions with various biological targets, enhancing its pharmacological profile .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing enoldiazoacetates in conjunction with nitrile oxides to form azabicyclic derivatives through rearrangement processes. Catalysts such as dirhodium(II) can improve yields and selectivity during synthesis . The following table summarizes the key features of the synthesis process:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Enoldiazoacetates + Nitrile oxides | Controlled temperature | Varies |
| 2 | Dirhodium(II) catalyst | Under inert atmosphere | Enhanced yield |
Preliminary studies suggest that compounds with similar structural motifs to this compound can interact with various biological receptors or enzymes, influencing cellular signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential therapeutic uses .
Pharmacological Studies
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar azabicyclic compounds have shown effectiveness against certain bacterial strains.
- Cytotoxic Effects : In vitro studies suggest potential cytotoxicity towards cancer cell lines, indicating a possible role in cancer therapy.
- Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Antimicrobial Activity : A compound structurally similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In vitro assays revealed that related azabicyclic derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating promising potency .
Research Findings
Recent literature highlights the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents significantly affect reactivity and biological profile. For instance, the presence of halogenated aromatic rings has been linked to increased receptor binding affinity .
- Pharmacokinetic Properties : Studies on pharmacokinetics suggest favorable absorption and distribution profiles for azabicyclic compounds, although further research is needed to optimize these parameters for clinical applications .
Q & A
Basic Synthesis & Purification
Q: What are the standard protocols for synthesizing this compound, and how is purity ensured? A:
- Coupling Reactions : A common method involves coupling 3-azabicyclo[3.1.0]hexane derivatives with activated carboxylic acids. For example, HATU/TEA-mediated coupling in DMF at 20°C for 1 hour achieves high yields (LCMS monitoring: m/z 452.2 [M-156+H]⁺; retention time 0.455 min) .
- Cyclopropanation : Copper-mediated oxidative cyclopropanation of N-allyl enamine carboxylates can construct the bicyclic core. NaBH₃CN reduction in acetic acid ensures diastereoselective reduction to the saturated bicyclohexane structure .
- Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 1:1) or SPE (NH₂ cartridges with MeOH) removes byproducts. LCMS and ¹H NMR validate purity .
Advanced Stereochemical Control
Q: How can stereochemical outcomes (cis/trans) be controlled during synthesis? A:
- Reaction Optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) during cyclopropanation influences cis/trans selectivity. For example, NaBH₃CN in acetic acid favors cis products due to steric hindrance .
- Chiral Resolution : Diastereomeric salt formation or chiral stationary phase chromatography separates enantiomers. Ab initio calculations predict selectivity trends, aiding in rational design .
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic system, a = 8.94 Å, b = 10.23 Å) confirms absolute configuration .
Structural Characterization
Q: What advanced techniques confirm the compound’s structure and regiochemistry? A:
- X-ray Crystallography : Resolves bond lengths (C-C = 1.54 Å), angles (N-C-O = 120°), and torsional parameters. Empirical formula: C₂₆H₃₅N₃O₄ (M = 453.57) .
- NMR Analysis : ¹H NMR (δ 1.42 ppm for tert-butyl, δ 7.52 ppm for 4-bromophenyl) and ¹³C NMR (δ 170 ppm for carbonyl) assign functional groups .
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-Br) validate key bonds .
Biological Activity & SAR Studies
Q: How is this compound evaluated for protein-targeting applications? A:
- Enzyme Assays : Inhibition of Zn²⁺-dependent deubiquitinases (DUBs) is tested via fluorescence-based activity assays (IC₅₀ < 100 nM). TFA deprotection of the tert-butyl group enhances cellular permeability .
- SAR Insights : Alkoxyalkyl or aryl substitutions at position 6 improve triple reuptake (SERT/NET/DAT) inhibition. Derivatives with logP < 3.5 and >30% oral bioavailability in rats are prioritized .
- Microdialysis : Brain penetration (B/B ratio > 4) is measured in vivo to assess CNS activity .
Addressing Data Contradictions
Q: How to resolve discrepancies in reaction yields or stereochemical outcomes across studies? A:
- Replication : Reproduce conditions (e.g., HATU vs. EDC coupling) with strict control of moisture and temperature.
- Byproduct Analysis : LCMS detects intermediates (e.g., m/z 378.4 for deprotected amines) that may skew yields .
- Computational Modeling : Compare experimental data with DFT-calculated transition states to identify steric/electronic factors causing variability .
Methodological Optimization
Q: What strategies improve yield in large-scale synthesis? A:
- Solvent Screening : DMF enhances coupling efficiency vs. DCM, which is prone to side reactions.
- Catalyst Tuning : CuBr₂/PhIO₂ systems increase cyclopropanation efficiency (yield >80%) compared to aerobic CuBr .
- Workflow Automation : Continuous flow systems reduce exposure to air-sensitive intermediates (e.g., TFA-deprotection steps) .
Stability & Storage
Q: What conditions prevent degradation of this compound? A:
- Temperature : Store at -20°C under inert gas (N₂/Ar) to avoid tert-butyl ester hydrolysis.
- Light Sensitivity : Amber vials prevent photodegradation of the 4-bromophenyl group.
- Lyophilization : Freeze-drying in MeOH/water (1:1) maintains stability >12 months .
Applications in Drug Discovery
Q: How is this scaffold utilized in lead optimization? A:
- Peptidomimetics : The bicyclo[3.1.0]hexane core mimics proline conformations, enhancing protease resistance.
- PROTAC Design : Conjugation to E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation .
- Fluorination : Oxidative fluorination (e.g., using photoredox catalysis) introduces ¹⁸F/¹⁹F isotopes for PET imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
